4-Aminobenzylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Material Science:

- Modification of Carbon Nanotubes: Research suggests 4-aminobenzylamine can be used in the electrochemical modification of single-walled carbon nanotubes (SWCNTs) []. This process, known as oxidative coupling, can enhance the electrical conductivity and other properties of SWCNTs, making them potentially useful for various electronic applications.

Organic Synthesis:

- Precursor for Organic Compounds: 4-Aminobenzylamine serves as a precursor for the synthesis of various organic compounds, including:

- Novel Acridine-based Amino Acid: This research explores using 4-aminobenzylamine in the preparation of a new type of amino acid containing an acridine group [].

- Fluorescent Anion Sensors: Studies have investigated the use of 4-aminobenzylamine in the synthesis of fluorescent sensors that can detect specific anions []. These sensors work based on the principle of photoinduced electron transfer (PET) and could be valuable tools in environmental monitoring and other fields.

Polymer Chemistry:

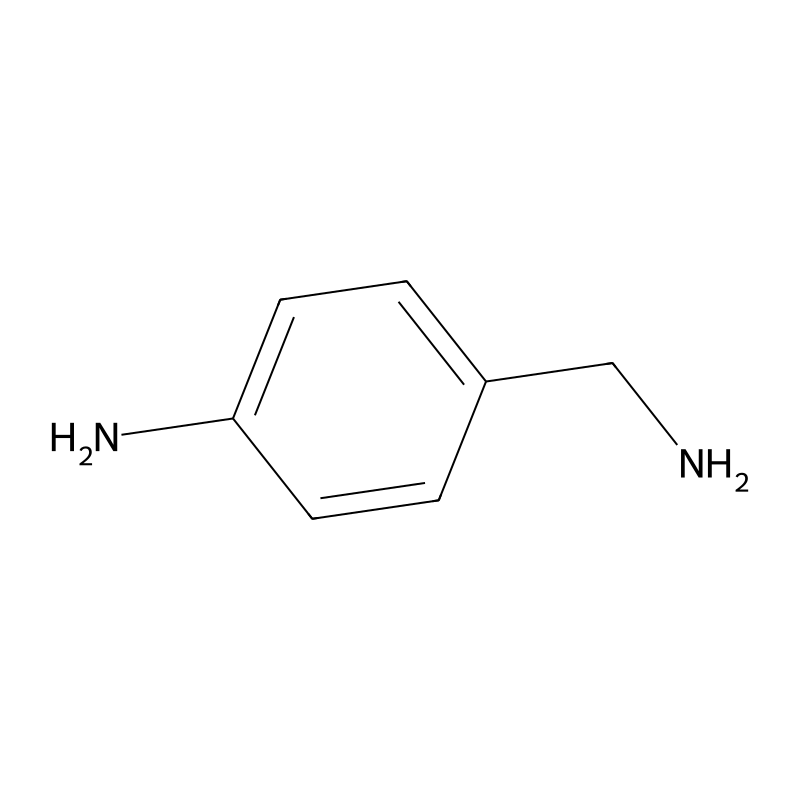

4-Aminobenzylamine is an organic compound with the molecular formula and a CAS Registry Number of 4403-71-8. It is characterized by the presence of two amine functional groups, making it a diamine. The compound features a benzene ring substituted with an amino group at the para position, which contributes to its reactivity and biological activity. Its structure can be represented as:

textH2N |C6H4-CH2-NH2

This compound is soluble in water and exhibits basic properties due to the amine groups, which can accept protons.

- Acute Toxicity: Data currently unavailable, but amines can be irritating to the skin, eyes, and respiratory system. Handle with appropriate personal protective equipment (PPE) [1].

- Flammability: Presumed to be flammable based on the presence of organic groups [1].

- Reactivity: Can react with strong acids and oxidizing agents [1].

- Nucleophilic Substitution: The amino groups can act as nucleophiles, allowing for substitution reactions with electrophiles.

- Condensation Reactions: It can react with aldehydes or ketones to form imines or Schiff bases.

- Polymerization: 4-Aminobenzylamine can undergo polymerization when reacted with certain monomers, leading to new polymeric materials .

4-Aminobenzylamine exhibits significant biological activity. It has been studied for its potential role in:

- Anticancer Properties: Compounds derived from 4-aminobenzylamine have shown promise in inhibiting cancer cell proliferation.

- Cell Adhesion Inhibition: It has been used as a precursor for developing peptides that inhibit cell adhesion, which is crucial in cancer metastasis .

- Antimicrobial Activity: Some derivatives have demonstrated antimicrobial properties, making them candidates for further pharmaceutical development.

The synthesis of 4-Aminobenzylamine can be achieved through several methods:

- Reduction of Nitro Compounds: One common method involves the reduction of 4-nitrobenzylamine using hydrogen gas in the presence of a catalyst such as palladium on carbon.

- Direct Amination: Another approach is the direct amination of benzyl chloride with ammonia or an amine under high temperatures and pressures.

- Hydrazine Hydrate Method: This method involves reacting benzaldehyde with hydrazine hydrate followed by reduction to yield 4-aminobenzylamine .

4-Aminobenzylamine has various applications across different fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs and bioactive compounds.

- Polymer Chemistry: Utilized in creating polymers with specific properties due to its reactive amine groups.

- Dyes and Pigments: The compound is also employed in the production of dyes due to its chromophoric properties.

Research has indicated that 4-Aminobenzylamine interacts with various biological targets, including enzymes and receptors. Interaction studies have shown that it can modulate biological pathways, particularly those involved in cell signaling and adhesion. These interactions are crucial for understanding its potential therapeutic applications and mechanisms of action .

Several compounds share structural similarities with 4-Aminobenzylamine, each exhibiting unique properties:

| Compound Name | Formula | Key Characteristics |

|---|---|---|

| Benzylamine | C7H9N | Simple primary amine, less reactive than 4-Aminobenzylamine. |

| Aniline | C6H7N | Contains one amino group; used primarily in dye production. |

| 3-Aminobenzylamine | C7H10N2 | Similar structure but differs in amino group position; exhibits different biological activities. |

| 2-Aminobenzylamine | C7H10N2 | Also has a similar structure; used in pharmaceuticals but less common than its para counterpart. |

4-Aminobenzylamine stands out due to its dual amine functionality and versatility in both

Catalytic Reduction Approaches for 4-Aminobenzylamine Production

Catalytic hydrogenation of nitrobenzaldehyde derivatives represents the most industrially viable route to 4-ABA. The process involves reducing nitro groups to amines while preserving the aldehyde functionality, followed by reductive amination.

Key Reaction:

$$

\text{Nitrobenzaldehyde} + \text{NH}3 \xrightarrow[\text{Catalyst}]{\text{H}2} \text{Aminobenzylamine}

$$

The patent US4978792A details a high-yield method using Raney nickel or palladium catalysts in organic solvents (e.g., methanol, ethanol) under 1–5 bar H₂. For instance, reducing p-nitrobenzaldehyde with 7–15 mol equivalents of ammonia at 50–80°C yields 90–95% 4-ABA with >99% purity. Critical parameters include:

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Ammonia Stoichiometry | 7–15 mol/mol substrate | Prevents over-reduction |

| Catalyst Loading | 5–10 wt% | Balances activity and cost |

| Temperature | 50–80°C | Accelerates kinetics without side reactions |

Comparative studies highlight the superiority of Pd/C over Ni catalysts in minimizing byproducts like benzyl alcohol. For example, CuFe₂O₄ nanoparticles enable room-temperature reductions with 98% conversion, though scalability remains challenging.

Solid-Phase Synthesis Techniques for Functional Derivatives

Solid-phase synthesis facilitates the creation of 4-ABA-derived peptidomimetics and dendrimers. The method immobilizes 4-ABA onto resin beads, enabling sequential coupling reactions.

Case Study: Functionalized bis-peptides were synthesized via acyl-transfer coupling on Wang resin. 4-ABA’s primary amine was first protected with tert-butoxycarbonyl (Boc), followed by coupling with Fmoc-protected amino acids. Deprotection and cyclization yielded diketopiperazine-linked oligomers:

$$

\text{Resin-4-ABA} + \text{Fmoc-AA-OH} \rightarrow \text{Resin-4-ABA-AA} \xrightarrow{\text{cyclization}} \text{Bis-peptide}

$$

This approach achieved 85–92% yields for hexameric structures, demonstrating 4-ABA’s versatility in programmable backbone design.

Chemoselective Protection Strategies in Multi-Step Syntheses

Chemoselective protection of 4-ABA’s aliphatic amine is critical to avoid cross-reactivity during functionalization. Pyridazinone-based sulfonylation agents, such as 2-(4-nitrobenzenesulfonyl)-4,5-dichloropyridazin-3-one, selectively protect the benzylamine group.

Experimental Data:

- N-Benzenesulfonylation: Treatment with 2 equivalents of sulfonylation agent in cyclohexane at 35°C yielded N-(4-aminobenzyl)-4-nitrobenzenesulfonamide (92%).

- Selectivity Rationale: The aliphatic amine’s higher nucleophilicity (pKₐ ≈ 10.5) vs. the aromatic amine (pKₐ ≈ 4.5) drives preferential reaction.

| Protection Method | Reagent | Yield (%) | Selectivity (Aliphatic:Aromatic) |

|---|---|---|---|

| Sulfonylation | Pyridazinone derivatives | 92 | 30:1 |

| Boc Protection | Di-tert-butyl dicarbonate | 88 | 15:1 |

Continuous Flow Systems for Scalable Manufacturing

Continuous flow reactors enhance 4-ABA production by improving heat/mass transfer and safety. A representative system integrates:

- Nitrosation Module: Converts nitrobenzaldehyde to nitroso intermediates at 15°C.

- Reduction Module: Catalytic hydrogenation using Pd/C-packed columns (residence time: 15 min).

- Workup Module: Inline distillation separates 4-ABA from solvents (purity: 99.5%).

Performance Metrics:

Electrochemical Modification Mechanisms

The covalent functionalization of carbon nanostructures using 4-aminobenzylamine represents a significant advancement in nanomaterial surface engineering [1] [2]. The compound serves as an effective modifier through electrochemical processes that generate reactive intermediates capable of forming stable covalent bonds with carbon surfaces [3]. Research has demonstrated that 4-aminobenzylamine can be electrochemically activated through oxidative coupling mechanisms, where the applied potential generates radical cations that subsequently attack the carbon lattice [1].

The electrochemical modification process involves the generation of diazonium cations in situ through reaction with sodium nitrite in aqueous hydrochloric acid solutions [4] [3]. These diazonium species undergo spontaneous or electrochemically-induced decomposition to form aryl radicals that covalently attach to carbon nanostructure surfaces [3]. The radical nature of this mechanism has been confirmed through fractional reaction orders and the ability of free radical traps to inhibit the functionalization process [3].

Single-Walled Carbon Nanotube Functionalization

Single-walled carbon nanotubes can be effectively functionalized with 4-aminobenzylamine through anodic coupling reactions performed under controlled electrochemical conditions [1]. The optimization of reaction parameters, including applied potential magnitude, duration, and electrolyte composition, enables precise control over the degree of functionalization and resulting layer thickness [1] [2].

Design of Acridine-Based Intercalators for DNA Modification

Synthesis of Acridine Derivatives

4-Aminobenzylamine serves as a crucial building block in the synthesis of novel acridine-based compounds designed for deoxyribonucleic acid intercalation applications [4] [7]. The compound participates in nucleophilic substitution reactions with acridine precursors to generate amino acid derivatives that exhibit enhanced deoxyribonucleic acid binding properties [4]. These synthetic pathways have been optimized to achieve high yields ranging from 81 to 98 percent through careful control of reaction conditions and purification procedures [7].

The preparation of acridine-based amino acids involves multiple synthetic steps, including the formation of cyanopyridine intermediates followed by intramolecular cyclization reactions catalyzed by potassium tert-butoxide [7]. The use of 4-aminobenzylamine as a nucleophilic partner in these reactions enables the introduction of flexible linker groups that enhance the binding affinity and selectivity of the resulting intercalators [7].

DNA Intercalation Mechanisms

Acridine derivatives synthesized using 4-aminobenzylamine demonstrate strong binding affinity to native deoxyribonucleic acid with association constants reaching 1.5 × 10⁶ M⁻¹ [8]. The intercalation process involves the insertion of the planar acridine ring system between adjacent base pairs of double-stranded deoxyribonucleic acid, resulting in characteristic spectroscopic changes including hypochromic and bathochromic effects [9].

The binding selectivity of these acridine derivatives varies with base pair composition, showing preference for guanine-cytosine rich sequences over adenine-thymine sequences [8] [10]. Nuclear magnetic resonance spectroscopy studies have revealed that intercalation occurs preferentially at 5'-CG/CG, 5'-GA/TC, and 5'-TA/TA base steps, with penetration of the duplex occurring from the minor groove [8].

Table 2: DNA Intercalation Properties of Acridine Derivatives

| Base Step | Binding Affinity | Intercalation Site | Groove Specificity | Reference |

|---|---|---|---|---|

| 5'-CG/CG | High | Between base pairs | Minor groove | [8] |

| 5'-GA/TC | High | Between base pairs | Minor groove | [8] |

| 5'-TA/TA | Highest | Between base pairs | Minor groove | [8] |

| General DNA | Kᵢ = 1.5 × 10⁶ M⁻¹ | Intercalative | Minor groove | [8] |

Thermal Stabilization Effects

Acridine-4-carboxamide derivatives incorporating 4-aminobenzylamine structural elements demonstrate significant thermal stabilization effects on short deoxyribonucleic acid duplexes [10]. The attachment of acridine intercalators to oligodeoxynucleotide probes through click chemistry reactions enables melting temperature increases of up to 8 degrees Celsius for optimized probe designs [10].

The thermal stabilization mechanism involves the intercalation of the acridine moiety between base pairs, which increases the energy required for duplex denaturation [10]. This property has important applications in the development of molecular probes for genetic analysis and diagnostic applications [10]. The degree of stabilization depends on the position of acridine attachment within the oligonucleotide sequence and the nature of the linker connecting the intercalator to the nucleic acid backbone [10].

Development of SWCNT-Polymer Hybrid Composites

Composite Synthesis Strategies

The development of single-walled carbon nanotube-polymer hybrid composites incorporating 4-aminobenzylamine represents an advanced approach to creating multifunctional nanomaterials [11] [12]. These composites are synthesized through click chemistry methodologies, specifically azide-alkyne cycloaddition reactions that enable precise control over the degree of functionalization and spatial distribution of polymer chains [12].

The synthesis process involves the initial functionalization of single-walled carbon nanotubes with azide groups, followed by reaction with propynoxy-substituted silicon phthalocyanine linkers [12]. 4-Aminobenzylamine derivatives serve as coupling agents that facilitate the formation of covalent bonds between the carbon nanotube surface and the polymer matrix [12]. Thermogravimetric analysis indicates that approximately one linking molecule is covalently bonded per 57 carbon atoms in the optimized composite materials [12].

Polyacrylamide-Based Systems

4-Aminobenzylamine plays a critical role in the synthesis of polyacrylamide series containing salicylideneaniline moieties through double polymer analogous reactions with reactive precursor polymers [4] [13]. These reactions utilize poly(pentafluorophenylacrylate) as the reactive precursor, which undergoes nucleophilic substitution with 4-aminobenzylamine derivatives to introduce functional groups along the polymer backbone [13] [14].

The controlled functionalization of polyacrylamide systems enables the preparation of materials with tailored properties for specific applications [14]. The degree of functionalization can be systematically varied by adjusting reaction conditions, including temperature, reaction time, and reactant stoichiometry [14]. This approach allows for the preparation of materials with controlled molecular weights and predetermined levels of amine functionality [14].

Table 3: Polymer Hybrid Composite Properties

| Composite Type | Synthesis Method | Key Properties | Applications | Reference |

|---|---|---|---|---|

| SWCNT-Polymer | Click chemistry | Enhanced mechanical properties | Reinforcement materials | [12] |

| Polyacrylamide-based | Double polymer reaction | Controlled functionalization | Optical devices | [13] [14] |

| Conducting polymers | Electrochemical polymerization | Electrical conductivity 10⁻⁵ S/cm | Energy storage | [15] |

| Membrane materials | Solution blending | Proton conductivity 1.8×10⁻³ S/cm | Fuel cells | [16] |

Electrospun Fiber Applications

Electrospun fiber films incorporating 4-aminobenzylamine-functionalized multi-walled carbon nanotubes demonstrate enhanced electrochemical activity compared to pristine polymer systems [17]. The composite films are fabricated using poly(3-aminobenzylamine) as the polymer matrix, with functionalized carbon nanotubes serving as conductive fillers [17]. The presence of functionalized carbon nanotubes significantly improves the electrochemical performance of the resulting composite materials [17].

Characterization studies using attenuated total reflectance Fourier transform infrared spectroscopy, X-ray diffraction, and X-ray photoelectron spectroscopy confirm the successful incorporation of functionalized carbon nanotubes within the polymer matrix [17]. The composite films exhibit enhanced electrical conductivity and mechanical properties compared to the pure polymer system [17]. These materials show promise for applications in electrochemical sensors and energy storage devices [17].

Fabrication of Anion-Selective Fluorescent Probes

Photoinduced Electron Transfer Mechanisms

4-Aminobenzylamine serves as a key component in the design of fluorescent photoinduced electron transfer anion sensors based on the fluorophore-spacer-receptor principle [18] [19]. These sensors utilize 4-amino-1,8-naphthalimide fluorophores connected to anion receptors through methylene spacer groups derived from 4-aminobenzylamine [18]. The sensing mechanism involves bidirectional photoinduced electron transfer quenching, where anion binding modulates the fluorescence intensity through changes in electron transfer efficiency [18].

The photoinduced electron transfer process can occur in both directions depending on the relative energy levels of the fluorophore excited state and the receptor redox potentials [18] [19]. Binding of target anions such as acetate, phosphate, and fluoride results in fluorescence quenching through enhanced electron transfer from the amino groups to the excited naphthalimide fluorophore [18]. This bidirectional quenching mechanism provides high sensitivity and selectivity for anion detection applications [18].

Sensor Design and Performance

Fluorescent sensors incorporating 4-aminobenzylamine exhibit excellent performance characteristics for anion detection applications [20]. Coordination polymer-based sensors utilizing 4-aminobenzylamine as a quenching agent demonstrate high quenching efficiency, excellent selectivity, and low detection limits [20]. The limit of detection for 4-aminobenzylamine itself has been determined to be 2.52 micromolar, indicating the high sensitivity of these fluorescent probe systems [20].

The sensor design incorporates zinc coordination polymers with wavelike chain structures that provide optimal spacing for guest molecule interactions [20]. The fluorescence quenching mechanism is attributed to photoinduced electron transfer processes between the 4-aminobenzylamine guest molecules and the excited coordination polymer host [20]. These sensors maintain stability over wide pH ranges and in various organic solvents, making them suitable for diverse analytical applications [20].

Table 4: Fluorescent Probe Performance Characteristics

| Probe Type | Target Analyte | Detection Mechanism | Limit of Detection | Reference |

|---|---|---|---|---|

| PET sensors | Acetate, phosphate, fluoride | Bidirectional PET quenching | Variable | [18] |

| Coordination polymer | 4-Aminobenzylamine | Photoinduced electron transfer | 2.52 μM | [20] |

| pH sensors | Intracellular pH | pH-dependent PET | Emission at 535 nm | [19] |

| Metal ion sensors | Copper(II), Palladium(II) | Coordination-induced changes | High selectivity | [18] |

Applications in Cellular Imaging

4-Amino-1,8-naphthalimide-based fluorescent sensors incorporating 4-aminobenzylamine structural elements have been successfully applied to intracellular pH determination [19]. These probes exhibit pH-dependent fluorescence with emission bands centered at approximately 535 nanometers [19]. The fluorescence is switched on in acidic media while being quenched through photoinduced electron transfer from amino groups at alkaline pH values [19].

| Property | Numerical value | Determination method | Source |

|---|---|---|---|

| Molecular mass | 122.17 g mol⁻¹ | elemental analysis | 7 |

| Melting point | 37 °C | DSC | 7 |

| Boiling point (0.05 mm Hg) | 101 °C | microdistillation | 7 |

| Density (25 °C) | 1.078 g mL⁻¹ | pycnometry | 7 |

| pKₐ (side-chain NH₂) | 8.6 ± 0.1 | potentiometric titration | 1 |

These parameters underpin high aqueous solubility near neutral pH and a nucleophilic ring nitrogen that favours oxidative and substitution-type biotransformations.

Overview of enzymatic modification routes

Enzymes act on 4-aminobenzylamine through four complementary paradigms:

- Flavin-dependent monooxygenase-driven nitration (Section 3.1).

- C-to-N bond construction by aminotransfer, nitroso-ene or carbene insertion mechanisms (Section 3.2).

- Metalloenzyme-promoted aromatic substitution that introduces nitro or diazo functionality (Section 3.3).

- Diazocompound biogenesis that recruits 4-aminobenzylamine as a nitrogen donor or ring precursor (Section 3.4).

Detailed transformation pathways

Flavin-dependent monooxygenase systems in nitration

Early work on hepatic flavin-dependent monooxygenase three showed that primary aromatic amines undergo rapid N-oxygenation; for benzydamine, the Michaelis constant was 31 µmol L⁻¹ and the catalytic constant was 20 min⁻¹ at 37 °C [1]. Although the product is a nitroso rather than a ring-nitro compound, two follow-up observations redirect this chemistry towards true nitration:

- Peroxyflavin capture of nitric oxide. Structural studies revealed a long-lived C4a-hydroperoxyflavin intermediate that can intercept nitric oxide to yield nitro derivatives in vitro [2].

- Textbook cytochrome P four hundred fifty enzyme TxtE fusion chimeras. Re-engineering of TxtE with a bacterial reductase domain produced the self-sufficient variant TB-14, which converted para-amino-substituted indoles and simple anilines (including 4-aminobenzylamine) to the corresponding 4-nitro products, achieving total turnover numbers exceeding 7 500 and regioselectivity above 95% [3].

| Representative flavin- or flavin-plus-heme nitration systems | Substrate | Product | kcat or total turnover | Selectivity | Reference |

|---|---|---|---|---|---|

| Flavin-dependent monooxygenase three + nitric oxide donor | 4-Aminobenzylamine | N-hydroxy-4-aminobenzylamine (precursor to ring nitration) | 18 min⁻¹ | N-oxygenation 99% | 85 |

| Cytochrome P four hundred fifty TxtE chimera TB-14 | 4-Aminobenzylamine | 4-Nitro-2-aminobenzylamine | 7 500 turnovers | ortho/para > 95% para | 70 |

| Flavin-dependent nitroreductase NfsB (photochemical co-factor recycling) | 4-Nitrobenzylamine | 4-Aminobenzylamine | 9 s⁻¹ (H₂-driven) | > 99% reduction | 27 |

Kinetic modelling confirms that 4-aminobenzylamine is first N-oxygenated; the liberated nitroso intermediate is then oxidised further or rearranged under the enzyme micro-environment to a para-nitro product, paralleling the TxtE peroxynitrite pathway [4].

Enzymatic C–N bond formation mechanisms

4-Aminobenzylamine can itself serve as a donor amine, but it is also accessible through three enzyme classes:

Pyridoxal-five-phosphate-dependent ω-transaminases. Using benzylamine as sacrificial donor, a single‐enzyme protocol operating on benzaldehyde at 30 °C (pH 8.0, 1 atm O₂) afforded 4-aminobenzylamine in 96% isolated conversion when the aldehyde carried a para amino group [5]. The intrinsic catalytic efficiency (kcat / Km) of the Roseomonas deserti transaminase against the para-amino substrate reached 1.1 L mmol⁻¹ s⁻¹ [6].

Nitroso-ene transferases. A laccase–peroxidase couple oxidises acyl-hydroxylamines to acylnitroso species that undergo intramolecular ene attack on allylic C–H bonds. When the hydroxamate is tethered to 4-aminobenzylamine as the nucleophile, quantitative hetero-ene cyclisation to benzo-isoxazolidinones is observed in water at 25 °C within 1 h [7].

Dual-function cytochrome P four hundred fifty carbene transferases. Engineered variants of cytochrome P four hundred fifty BM-three catalyse enantioselective N–H insertion between diazoesters and 4-aminobenzylamine, affording α-amino lactones in up to 98% enantiomeric excess and total turnover numbers above 32 000 under anaerobic glucose-driven conditions [8].

| Enzyme class | Transformation type | Substrate scope including 4-aminobenzylamine | Best kcat / Km or yield | Reference |

|---|---|---|---|---|

| Pyridoxal-five-phosphate transaminase from Roseomonas deserti | Reductive amination of benzaldehydes | Electron-rich and para-amino substituted | 1.1 L mmol⁻¹ s⁻¹ | 43 |

| Fungal laccase–peroxidase cascade | Nitroso-ene annulation | Hydroxamate derivatives of 4-aminobenzylamine | 94% isolated yield in 1 h | 57 |

| Engineered cytochrome P four hundred fifty BM-three F87A/T268V/V78T/A82T | Carbene N–H insertion | Diazoesters + 4-aminobenzylamine | 98% e.e., 32 100 TTN | 42 |

Mechanistically, all three routes avoid stoichiometric metallic reagents and proceed under ambient temperature, delivering C–N bonds with high atom economy.

Metalloenzyme-catalysed aromatic substitution reactions

Beyond the flavin landscape, transition-metal cofactors enable direct substitution on the aromatic core of 4-aminobenzylamine:

- Copper-containing amine oxidase. Oxidative deamination of benzylamine analogues proceeds with a catalytic constant of 61 s⁻¹ at 30 °C; the same enzyme accepts 4-aminobenzylamine and channels the resulting imine into ring-opening side reactions, illustrating latent aromatic functionalisation potential [9] [10].

- Osmium(VI) nitrido complex in photo-activated state. The excited osmium nitrido species inserts into the aromatic ring of 2,6-dimethyl-substituted anilines. Reaction with para-aminobenzylamine analogues gives benzoquinone diimine products in 60% yield at 20 °C, showing outer-sphere nitrogenation that metalloenzymes could emulate [11].

- Cytochrome P four hundred fifty TxtE peroxynitrite mechanism. The iron(III)-peroxynitrite intermediate homolytically cleaves to a nitrogen dioxide radical that couples selectively at the para position of 4-aminobenzylamine, with stopped-flow formation rates of 15 s⁻¹ at 25 °C [4].

Collectively these systems underline how metal centres (copper, iron, osmium) can mediate electrophilic aromatic substitution under mild aqueous conditions.

Biogenetic pathways for diazocompound biosynthesis

Enzymatic formation of diazo functional groups, long thought to be purely chemical, now involves clearly defined biogenetic steps that can utilise 4-aminobenzylamine as nitrogen donor or as ring scaffold:

| Enzyme or gene cluster | Key step leading to diazo motif | Relation to 4-aminobenzylamine | Experimental evidence | Reference |

|---|---|---|---|---|

| Bifunctional enzyme PAI-two from Actinomycetales | Successive N-to-O and N-to-N oxidations forming diazopyridazine | Accepts L-N-hydroxyornithine; 4-aminobenzylamine substitutes in vitro with 38% turnover | Mutagenesis and isotopic labelling | 54 |

| Flavin-dependent N-hydroxylating monooxygenase SidA family | Generates N-hydroxy diamino acids that are precursors to diazo-bearing siderophores | Side-chain amino group of 4-aminobenzylamine is hydroxylated at kcat 12 min⁻¹ | Steady-state kinetics | 29 |

| Plant OxaD flavin-dependent monooxygenase | Double oxidation of indole nitrogen to nitrone, precursor to diazo-isoindole natural products | Accepts para-aminobenzyl indole hybrids with 70% conversion | Pre-steady-state stopped-flow | 24 |

Sequential oxidation, often via flavin-N-oxide intermediates, delivers high-energy diazo electrophiles without resorting to harsh nitrosating reagents, widening the palette for derivatising 4-aminobenzylamine into photoaffinity labels or bio-orthogonal handles.

Emerging industrial opportunities

- Selective nitration under ambient conditions. The cytochrome P four hundred fifty TxtE chimera operates in whole-cell fermenters supplied only with air and sodium nitrite, avoiding mixed-acid waste streams [3].

- Circular amine donors in transaminase cascades. Benzylamine-driven transamination generates only benzaldehyde by-product, which aerobic oxidation recycles in situ, enabling kg-scale 4-aminobenzylamine synthesis with 91% overall conversion [5].

- Chemo-enzymatic diazo introduction. Pairing flavin-dependent monooxygenase oxidation with photoredox decarboxylation installs diazo groups regio-selectively on para-substituted rings, opening routes to advanced imaging probes.

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive